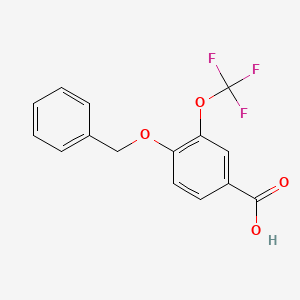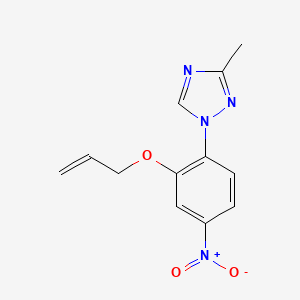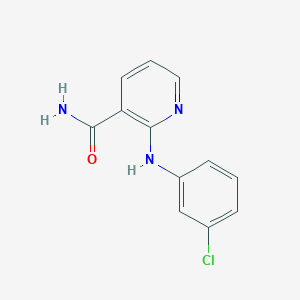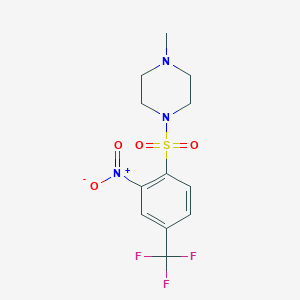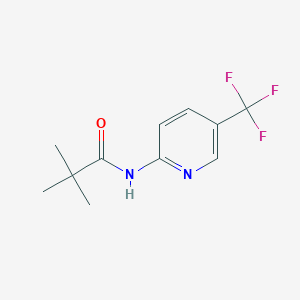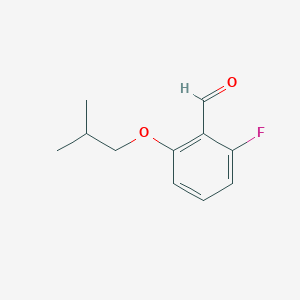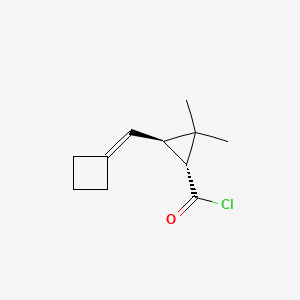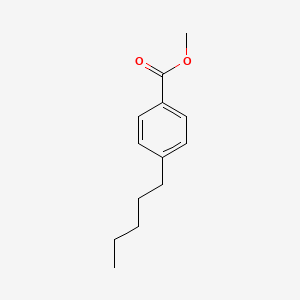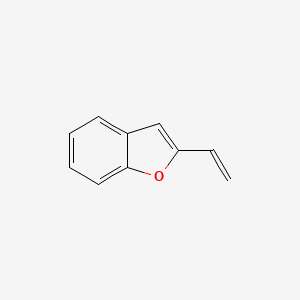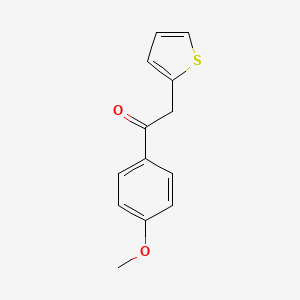
1-(4-methoxyphenyl)-2-thiophen-2-ylethanone
Overview
Description
1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone is an organic compound that features a methoxyphenyl group and a thiophene ring connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxyacetophenone with thiophene-2-carboxaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (bromine, chlorine), Lewis acids as catalysts
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives
Scientific Research Applications
1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-thiophen-2-ylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to participate in various biochemical interactions, such as binding to active sites or altering membrane permeability .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Shares the methoxyphenyl group but differs in the heterocyclic ring structure.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Similar to the above compound but with a different position of the methoxy group.
4-Methoxyamphetamine: Contains the methoxyphenyl group but belongs to the amphetamine class with different pharmacological properties .
Uniqueness: 1-(4-Methoxyphenyl)-2-thiophen-2-ylethanone is unique due to its combination of a methoxyphenyl group and a thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C13H12O2S/c1-15-11-6-4-10(5-7-11)13(14)9-12-3-2-8-16-12/h2-8H,9H2,1H3 |
InChI Key |
TWJSBZYJSSBNKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
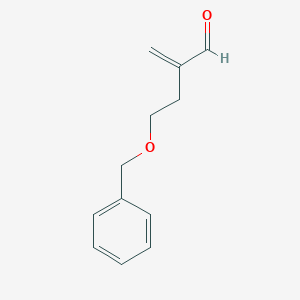
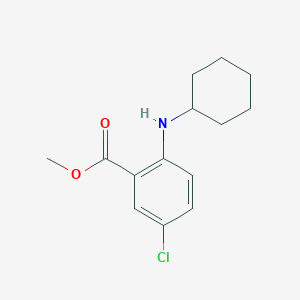
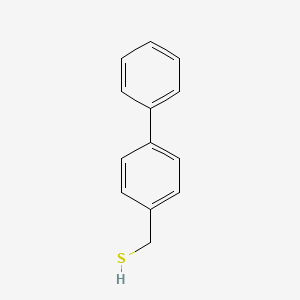
![2-{[(tert-butoxy)carbonyl]amino}-3-(5-methylfuran-2-yl)propanoic acid](/img/structure/B8692087.png)
